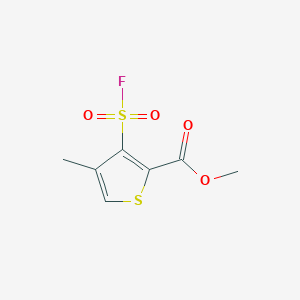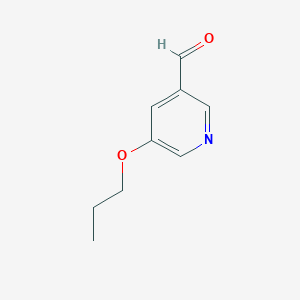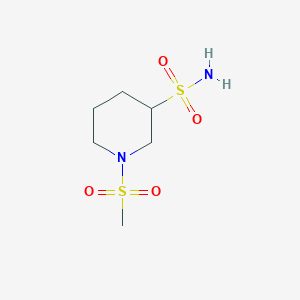
1-Methanesulfonylpiperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonylpiperidine-3-sulfonamide is a compound with the molecular formula C₆H₁₄N₂O₄S₂ and a molecular weight of 242.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 1-Methanesulfonylpiperidine-3-sulfonamide, a common synthetic route would involve the reaction of piperidine with methanesulfonyl chloride under controlled conditions to form the desired sulfonamide product.
Industrial Production Methods
In industrial settings, the production of sulfonamides like this compound often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonylpiperidine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Methanesulfonylpiperidine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpiperidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. . By inhibiting folic acid synthesis, these compounds exert their antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methanesulfonylpiperidine-3-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific molecular structure, which may confer unique properties and applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H14N2O4S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-methylsulfonylpiperidine-3-sulfonamide |
InChI |
InChI=1S/C6H14N2O4S2/c1-13(9,10)8-4-2-3-6(5-8)14(7,11)12/h6H,2-5H2,1H3,(H2,7,11,12) |
InChI Key |
AGHMVFHDCKRSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


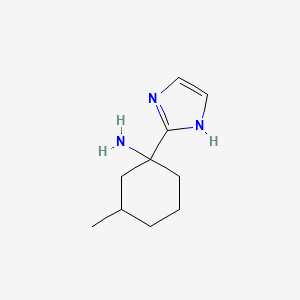


![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)


![6,9-Diazaspiro[4.6]undecan-10-one](/img/structure/B13218776.png)
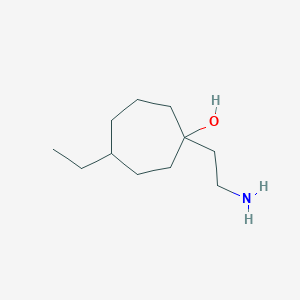
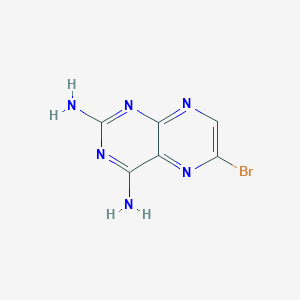
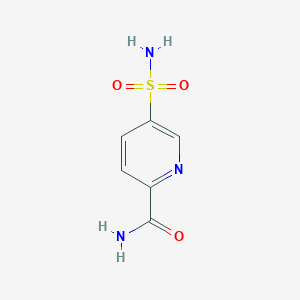

![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
